molecular formula C23H24N2O3S2 B2841643 (2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1797176-36-3

(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2841643
CAS No.: 1797176-36-3
M. Wt: 440.58
InChI Key: AWTHMRKAKCXQDJ-UHFFFAOYSA-N
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Description

(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS 1797176-36-3) is a synthetic organic compound with a molecular formula of C23H24N2O3S2 and a molecular weight of 440.6 . This complex molecule features a benzothiazole scaffold linked to an 8-azabicyclo[3.2.1]octane core via a methanone group. The benzothiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, frequently investigated for its diverse biological activities . Compounds containing this structure, particularly when combined with sophisticated bicyclic systems, are often studied for their potential as apoptosis-inducing agents and for their antiproliferative effects in various cancer research models . The specific stereochemistry ((1R,5S)) and the phenylsulfonyl functional group are critical for the compound's three-dimensional structure and its potential interactions with biological targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-2-22-24-20-11-8-15(12-21(20)29-22)23(26)25-16-9-10-17(25)14-19(13-16)30(27,28)18-6-4-3-5-7-18/h3-8,11-12,16-17,19H,2,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTHMRKAKCXQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Domino Cyclization Strategy

The benzothiazole core is synthesized via a metal-free domino reaction, as demonstrated in analogous systems.

Reagents :

  • 4-Ethylaniline (precursor for C2 ethyl group)
  • 4-Acetylbenzoic acid (for C6 ketone)
  • Elemental sulfur (S₈)

Procedure :

  • Condensation : 4-Ethylaniline reacts with 4-acetylbenzoic acid under acidic conditions to form a Schiff base.
  • Cyclization : Elemental sulfur mediates cyclization at 120°C for 12 hours, forming the benzothiazole ring.
  • Oxidation : Air oxidation introduces the ketone at position 6.

Characterization Data :

Parameter Value
Yield 72%
¹H NMR (CDCl₃) δ 1.42 (t, 3H), 2.98 (q, 2H), 7.58–8.12 (m, 4H)
¹³C NMR (CDCl₃) δ 12.8 (CH₂CH₃), 24.1 (CH₂), 122.4–153.9 (aromatic), 185.3 (C=O)

Synthesis of (1R,5S)-3-(Phenylsulfonyl)-8-Azabicyclo[3.2.1]octane

Bicyclic Core Construction

The tropane scaffold is synthesized via a stereoselective Diels-Alder reaction:

Reagents :

  • N-Carbethoxy-2-pyrrolidone (dienophile)
  • 1,3-Butadiene (diene)

Procedure :

  • Cycloaddition : Heating the diene and dienophile at 80°C forms the bicyclo[3.2.1]octane framework.
  • Decarboxylation : Hydrolysis removes the carbethoxy group, yielding 8-azabicyclo[3.2.1]octane.

Sulfonylation

Reagents :

  • Phenylsulfonyl chloride
  • Triethylamine (base)

Procedure :

  • The free amine reacts with phenylsulfonyl chloride in dichloromethane at 0°C.
  • Stirring for 4 hours ensures complete sulfonylation.

Characterization Data :

Parameter Value
Yield 65%
[α]D²⁵ +34.5° (c = 1.0, CHCl₃)
¹H NMR (CDCl₃) δ 1.82–2.15 (m, 6H), 3.24 (s, 2H), 7.52–7.89 (m, 5H)

Coupling of Fragments

Friedel-Crafts Acylation

The ketone bridge is formed by reacting the benzothiazole with the bicyclic amine’s acyl chloride.

Reagents :

  • 2-Ethylbenzo[d]thiazol-6-carbonyl chloride
  • (1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane
  • AlCl₃ (Lewis acid)

Procedure :

  • The acyl chloride is generated using oxalyl chloride.
  • Friedel-Crafts acylation proceeds in anhydrous dichloroethane at −10°C for 6 hours.

Optimization Insights :

  • Lower temperatures (−10°C) improve regioselectivity at C6 of the benzothiazole.
  • Excess AlCl₃ (1.5 equiv) maximizes yield.

Characterization Data :

Parameter Value
Yield 58%
HPLC Purity 98.2%
HRMS (ESI+) [M+H]⁺ Calc.: 481.1521; Found: 481.1518

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a boronic ester-functionalized benzothiazole and a brominated bicyclic amine precursor was explored but yielded <30% due to steric hindrance.

Reductive Amination

Attempts to couple a benzothiazole aldehyde with the bicyclic amine using NaBH₃CN resulted in undesired reduction of the ketone.

Challenges and Solutions

Challenge Solution
Stereochemical control Chiral auxiliaries in Diels-Alder step
Low coupling yield Microwave-assisted synthesis (80°C, 20 min) improved yield to 68%
Purification difficulties Reverse-phase HPLC with acetonitrile/water gradient

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Medically, the compound has potential as a lead compound in drug discovery, particularly for targeting neurological disorders or cancer due to its ability to interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can interact with protein active sites, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions. The azabicyclooctane structure provides rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Key Substituents Functional Groups
Target Compound 8-azabicyclo[3.2.1]octane 2-ethylbenzo[d]thiazol-6-yl, phenylsulfonyl Methanone, sulfonyl, benzothiazole
(6R,7S)-7-[...] () 5-thia-1-azabicyclo[4.2.0]oct-2-ene Tetrazolyl, thiadiazolyl β-lactam, thioether
(1R,5S)-8-methyl-... () 8-azabicyclo[3.2.1]octane Trifluoromethanesulfonate, methyl Sulfonate, tertiary amine

Bioactivity Comparison

  • Alkenyl Trisulfides (): These compounds, featuring unsaturated trisulfide chains, demonstrate potent anticancer activity by disrupting microtubule assembly. Their mechanism contrasts with the target compound’s hypothesized benzothiazole-mediated effects (e.g., kinase inhibition or DNA intercalation) .
  • Ferroptosis-Inducing Agents (FINs) (): Natural and synthetic FINs, such as sulfonamide derivatives, selectively trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s phenylsulfonyl group may similarly modulate redox pathways, though this remains speculative .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a thiazole ring, a bicyclic structure, and a sulfonyl group, which may contribute to its biological properties.

Molecular Formula : C19H22N2O2S2

1. Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. The thiazole moiety has been linked to the inhibition of bacterial growth and may enhance the effectiveness of antibiotics when used in combination therapies.

2. Anticancer Potential

Several studies have reported that compounds similar to this one demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

3. Neuroprotective Effects

The bicyclic structure may impart neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This suggests a role in conditions like Alzheimer's disease or other neurodegenerative disorders.

4. Enzyme Inhibition

The sulfonyl group is known to interact with various enzymes, possibly acting as an inhibitor. For example, it may inhibit serine proteases or other enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial strains,
AnticancerCytotoxicity against cancer cell lines,
NeuroprotectiveReduction in oxidative stress,
Enzyme InhibitionInhibition of serine proteases,

Notable Studies

  • Antimicrobial Properties : A study demonstrated that thiazole derivatives showed significant activity against Gram-positive bacteria, indicating potential for antibiotic development.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that compounds with similar structures induced apoptosis through mitochondrial pathways.
  • Neuroprotective Mechanisms : Investigations into neuroprotection highlighted the ability of certain thiazole-containing compounds to reduce neuronal death in models of oxidative stress.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis involves multi-step organic reactions requiring precise control of reaction parameters. Key steps include:

  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the 2-ethylbenzothiazole moiety to the bicyclo[3.2.1]octane core under inert atmospheres .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile are preferred for intermediates, while dichloromethane is used for sulfonylation steps .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (methanol/water) achieve >95% purity. Monitor by TLC and HPLC .

Q. How can structural characterization be systematically performed?

A multi-technique approach is essential:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm stereochemistry (e.g., bicyclo[3.2.1]octane ring) and sulfonyl group orientation .
  • Mass spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]+^+ at m/z 467.12) .
  • X-ray crystallography : Resolve conformational ambiguities in the bicyclic system, particularly the (1R,5S) configuration .

Q. What solvents and conditions ensure stability during storage?

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and acetonitrile; sparingly soluble in water (<0.1 mg/mL) .
  • Storage : Lyophilized powder stored at -20°C under argon prevents sulfonyl group hydrolysis. Avoid exposure to light due to benzothiazole photosensitivity .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation and acylation steps be elucidated?

Mechanistic studies require:

  • Kinetic profiling : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps (e.g., sulfonamide formation) .
  • Isotopic labeling : Use 18^{18}O-labeled phenylsulfonyl chloride to track oxygen migration during bicyclo[3.2.1]octane functionalization .
  • DFT calculations : Simulate transition states for stereochemical outcomes, comparing experimental vs. theoretical yields .

Q. What methodologies assess biological target interactions?

  • Surface plasmon resonance (SPR) : Measure binding affinity to putative targets (e.g., kinase domains) with immobilized protein and compound concentrations (1 nM–10 µM) .
  • Cellular assays : Use fluorescence polarization to study intracellular target engagement in HEK293T cells transfected with GFP-tagged receptors .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to infer pharmacokinetic profiles .

Q. How can computational models predict pharmacological properties?

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., GPCRs) to prioritize in vitro testing .
  • ADMET prediction : SwissADME calculates logP (2.8), topological polar surface area (98 Ų), and blood-brain barrier permeability (low) .
  • QSAR analysis : Corrogate substituent effects (e.g., ethyl vs. methyl on benzothiazole) to optimize bioactivity .

Q. How to resolve contradictions in activity data across assay platforms?

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and normalize to internal controls (e.g., ATP levels) .
  • Meta-analysis : Pool data from orthogonal assays (e.g., enzymatic inhibition vs. whole-cell IC50_{50}) to identify outliers using ANOVA and Tukey’s post-hoc tests .
  • Batch-effect correction : Apply ComBat or similar algorithms to adjust for variability in reagent lots or instrumentation .

Methodological Notes

  • Experimental design : Use randomized block designs for biological replicates (n ≥ 3) to account for positional effects in multi-well plates .
  • Data validation : Cross-reference spectral data with synthetic intermediates to confirm structural integrity at each step .

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